molecular formula C15H9Cl2F2NO B14227568 N-(3,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide CAS No. 821004-79-9

N-(3,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide

Cat. No.: B14227568
CAS No.: 821004-79-9
M. Wt: 328.1 g/mol
InChI Key: WDZACAGWZSTXHO-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of dichlorophenyl and difluorophenyl groups attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide typically involves the reaction of 3,5-dichloroaniline with 3,4-difluorocinnamic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features may be optimized to enhance its pharmacological properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide
  • N-(3,4-Difluorophenyl)-3-phenylprop-2-enamide
  • N-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide

Uniqueness

N-(3,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide is unique due to the presence of both dichlorophenyl and difluorophenyl groups. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

821004-79-9

Molecular Formula

C15H9Cl2F2NO

Molecular Weight

328.1 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide

InChI

InChI=1S/C15H9Cl2F2NO/c16-10-6-11(17)8-12(7-10)20-15(21)4-2-9-1-3-13(18)14(19)5-9/h1-8H,(H,20,21)

InChI Key

WDZACAGWZSTXHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl)F)F

Origin of Product

United States

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